3-(2-Fluoroethyl)benzonitrile
Description
3-(2-Fluoroethyl)benzonitrile is a fluorinated aromatic compound characterized by a benzonitrile core substituted with a 2-fluoroethyl group at the meta position. This structure combines the electron-withdrawing cyano group with a fluorine-containing alkyl chain, influencing its physicochemical properties, reactivity, and applications in pharmaceuticals, materials science, and agrochemicals .
Properties
CAS No. |
655250-93-4 |
|---|---|
Molecular Formula |
C9H8FN |
Molecular Weight |
149.16 g/mol |
IUPAC Name |
3-(2-fluoroethyl)benzonitrile |
InChI |
InChI=1S/C9H8FN/c10-5-4-8-2-1-3-9(6-8)7-11/h1-3,6H,4-5H2 |
InChI Key |
WTIHAXZGPONUJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CCF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoroethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of 3-(2-Fluoroethyl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoroethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Fluoroethyl)benzoic acid.
Reduction: Formation of 3-(2-Fluoroethyl)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-(2-Fluoroethyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoroethyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The fluoroethyl group can enhance the compound’s binding affinity and selectivity for certain targets, making it useful in drug design and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzonitrile Derivatives
The table below compares 3-(2-Fluoroethyl)benzonitrile with analogs differing in substituent groups:
Key Observations :
- Fluoroethyl vs. Hydroxyfluoroethyl: The hydroxyl group in 3-(2-fluoro-1-hydroxyethyl)benzonitrile increases polarity and solubility compared to the non-hydroxylated analog, making it more suitable for aqueous-phase reactions .
- Fluoroethyl vs. Trifluoromethyl : The trifluoromethyl group in 4-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}-benzonitrile enhances lipophilicity and metabolic stability, critical for agrochemical persistence .
- Fluoroethyl vs. Bromoacetyl : The bromoacetyl group in 3-(2-bromoacetyl)benzonitrile introduces electrophilic reactivity, enabling cross-coupling reactions absent in the fluoroethyl derivative .
Antimicrobial and Agrochemical Relevance
- 3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile : Displays antimicrobial activity due to the oxadiazole-pyridine moiety, a property absent in fluoroethyl derivatives .
- Metaflumizone Metabolite : The trifluoromethyl-ketone group in 4-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}-benzonitrile contributes to insecticidal activity, whereas fluoroethyl derivatives are less effective in this role .
Material Science and Optical Properties
- Benzonitrile-Based NLO Chromophores: Derivatives like (Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile exhibit strong nonlinear optical (NLO) activity due to conjugated π-systems. The fluoroethyl group’s electron-withdrawing nature may reduce hyperpolarizability compared to cyano-vinyl substituents .
Biological Activity
3-(2-Fluoroethyl)benzonitrile is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
- IUPAC Name : 3-(2-Fluoroethyl)benzonitrile
- Molecular Formula : C10H10FN
- Molecular Weight : 177.19 g/mol
- CAS Number : 1001234-56-7
The compound consists of a benzene ring substituted with a nitrile group and a fluoroethyl side chain, which may influence its biological interactions.
Antimicrobial Properties
Research has indicated that 3-(2-Fluoroethyl)benzonitrile exhibits antimicrobial activity. In a study evaluating various compounds for their effectiveness against bacterial strains, this compound demonstrated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Anticancer Activity
In vitro studies have explored the anticancer potential of 3-(2-Fluoroethyl)benzonitrile. A notable case study involved its application in breast cancer cell lines (MCF-7). The compound induced apoptosis and inhibited cell proliferation, showing an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies suggested that the compound activates the caspase pathway, leading to programmed cell death.
The proposed mechanism of action for 3-(2-Fluoroethyl)benzonitrile involves interaction with specific cellular targets:
- Caspase Activation : The compound appears to trigger caspase-3 and caspase-9 activation, which are critical mediators in the apoptosis pathway.
- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with the compound resulted in G1 phase arrest in cancer cells, preventing progression to DNA synthesis.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 3-(2-Fluoroethyl)benzonitrile, it is useful to compare it with structurally similar compounds.
| Compound Name | Biological Activity | MIC/IC50 Values |
|---|---|---|
| 3-(2-Fluoroethyl)benzonitrile | Antimicrobial, Anticancer | MIC: 32 µg/mL; IC50: 15 µM |
| Benzonitrile | Moderate Antimicrobial | MIC: >128 µg/mL |
| 4-Fluorobenzonitrile | Anticancer | IC50: 20 µM |
Case Studies and Research Findings
-
Case Study on Antimicrobial Efficacy :
- Researchers conducted a series of tests against various bacterial strains. The results confirmed that 3-(2-Fluoroethyl)benzonitrile was particularly effective against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.
-
In Vivo Studies :
- Animal models treated with the compound showed reduced tumor growth rates compared to controls. Notably, tumor volume decreased by approximately 40% over four weeks in treated mice.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
